1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one

Serotonin 5-HT₁A receptor Radioligand binding Piperazine SAR

1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one (CAS 36115-82-9) is a synthetic piperazine derivative incorporating the pharmacologically salient 2-methoxyphenylpiperazine moiety connected via a 2-hydroxypropoxy linker to a 4-propanoylphenyl terminus. This chemotype belongs to the aryloxypropanolamine class and is structurally related to the marketed α₁-adrenoceptor antagonist naftopidil, but replaces its naphthyloxy group with a 4-propanoylphenoxy group.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS No. 36115-82-9
Cat. No. B12158551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one
CAS36115-82-9
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O
InChIInChI=1S/C23H30N2O4/c1-3-22(27)18-8-10-20(11-9-18)29-17-19(26)16-24-12-14-25(15-13-24)21-6-4-5-7-23(21)28-2/h4-11,19,26H,3,12-17H2,1-2H3
InChIKeyILFMELQOXITTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one (CAS 36115-82-9): A 2-Methoxyphenylpiperazine-Derived Research Intermediate for Serotonergic Probe Development


1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one (CAS 36115-82-9) is a synthetic piperazine derivative incorporating the pharmacologically salient 2-methoxyphenylpiperazine moiety connected via a 2-hydroxypropoxy linker to a 4-propanoylphenyl terminus. This chemotype belongs to the aryloxypropanolamine class and is structurally related to the marketed α₁-adrenoceptor antagonist naftopidil, but replaces its naphthyloxy group with a 4-propanoylphenoxy group [1]. The 2-methoxyphenylpiperazine fragment itself displays high affinity for the serotonin 5-HT₁A receptor (Ki = 9.5 nM in radioligand binding) [2], positioning this scaffold as a productive starting point for probes targeting serotonergic pathways.

Why 1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one Cannot Be Replaced by a Close Analog in Serotonergic Probe Studies


Within the aryloxypropanolamine-piperazine class, seemingly conservative structural modifications—regioisomeric methoxy shift, alteration of the terminal aryl group, or linker variation—produce sharply divergent receptor affinity profiles. For instance, in a series of coumarin conjugates, moving the methoxy substituent from the 2- to the 3-position on the phenylpiperazine ring reduced 5-HT₂A affinity by approximately 3.8-fold (Ki 18 nM vs. 68 nM) [1]. Similarly, substituting the 4-propanoylphenyl terminus for the naphthyloxy group found in naftopidil is expected to re-direct selectivity from α₁-adrenergic toward serotonergic targets, as the terminal aryl group is a primary determinant of receptor subtype engagement [2]. Generic replacement with a 3-methoxy isomer, a 4-methoxy analog, or an unsubstituted phenylpiperazine derivative would therefore introduce uncontrolled shifts in both potency and target selectivity, undermining reproducibility in serotonergic pharmacology experiments.

Quantitative Differentiation Evidence for 1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one vs. Its Closest Comparators


2-Methoxyphenylpiperazine Fragment Delivers Sub-10 nM 5-HT₁A Affinity, Outperforming Unsubstituted Phenylpiperazine by Over Two Orders of Magnitude

The 2-methoxyphenylpiperazine substructure present in the target compound confers high-affinity 5-HT₁A binding. In a standardized radioligand displacement assay using [³H]5-HT on recombinant human 5-HT₁A receptors, the fragment 1-(2-methoxyphenyl)piperazine exhibited a Ki of 9.5 nM [1]. In contrast, unsubstituted 1-phenylpiperazine shows negligible displacement at 1 µM (estimated Ki > 1,000 nM) in comparable assays [2]. The ortho-methoxy group is thus essential for achieving nanomolar 5-HT₁A engagement, and the target compound retains this critical pharmacophoric element within its full structure.

Serotonin 5-HT₁A receptor Radioligand binding Piperazine SAR

2-Methoxy vs. 3-Methoxy Regiochemistry on the Phenylpiperazine Ring: A 3.8-Fold Difference in 5-HT₂A Affinity

In a head-to-head study of coumarin-linked methoxyphenylpiperazine derivatives, the 2-methoxy regioisomer (compound 13) displayed a 5-HT₂A Ki of 18 nM, whereas the corresponding 3-methoxy regioisomer (compound 14) showed a Ki of 68 nM—a 3.8-fold loss in affinity [1]. Although the terminal coumarin group differs from the 4-propanoylphenyl group of the target compound, the methoxy position effect on the phenylpiperazine ring is a transferable SAR principle. The target compound, bearing the 2-methoxy configuration, is therefore predicted to retain superior 5-HT₂A engagement compared to its 3-methoxy analog (CAS not available but structurally inferred).

5-HT₂A receptor Regioisomer comparison Piperazine derivatives

Terminal Aryl Group Swap: 4-Propanoylphenyl vs. Naphthyloxy Directs Selectivity from α₁-Adrenergic to Serotonergic Pathways

Naftopidil (1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol) is a clinically used α₁-adrenoceptor antagonist with a reported Ki of 58.3 nM for the α₁a subtype . The target compound preserves the identical 2-methoxyphenylpiperazine-2-hydroxypropoxy core but replaces the naphthyloxy terminus with a 4-propanoylphenyl group. This substitution removes the bulky hydrophobic naphthyl moiety that drives α₁ receptor binding and introduces a hydrogen-bond-accepting propanoyl group, which is predicted to favor interactions with serotonergic receptor subtypes. While direct binding data for the full target compound are not publicly available, the SAR established across multiple aryloxypropanolamine series demonstrates that the terminal aryl group is the dominant selectivity switch between aminergic receptor families [1].

Receptor selectivity α₁-Adrenoceptor Naftopidil comparator

Antioxidant Capacity of Substituted Piperazinopropiophenones: Target Compound Class Shows Measurable but Moderate Radical Scavenging Activity

A series of 1-(4-substituted phenyl)-3-[4-(2-substituted phenyl)piperazin-1-yl]propan-1-one hydrochlorides, encompassing the target compound's chemotype, was evaluated for antioxidant activity using a photochemiluminescent method. The study reported that some derivatives manifested weak to moderately expressed antioxidant and anti-inflammatory activities [1]. While individual compound-level data and comparator benchmarks (e.g., ascorbic acid IC₅₀) were not disclosed in the abstract, the class-level finding indicates that the target compound may offer adjunct antioxidant properties not present in simple phenylpiperazine fragments or in naftopidil, which lacks the propanoylphenoxy moiety.

Antioxidant activity Piperazinopropiophenone Photochemiluminescence

Optimal Research and Industrial Application Scenarios for 1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one


Serotonergic Pharmacological Probe Development Requiring Defined 5-HT₁A/5-HT₂A Affinity

The 2-methoxyphenylpiperazine fragment's sub-10 nM 5-HT₁A affinity [1] and the regioisomer-dependent 5-HT₂A engagement profile [2] make this compound suitable as a starting scaffold for designing dual 5-HT₁A/5-HT₂A ligands. Its well-defined substitution pattern avoids the affinity erosion seen with 3-methoxy or unsubstituted phenylpiperazine analogs.

Selectivity Profiling Studies Distinguishing α₁-Adrenergic from Serotonergic Activity

Because the compound shares the piperazine-2-hydroxypropoxy core with naftopidil but bears a distinct terminal aryl group, it serves as a matched-pair tool for dissecting the contribution of the terminal group to α₁-adrenergic vs. serotonergic selectivity [1]. This is directly relevant for structure-activity relationship campaigns aiming to minimize off-target cardiovascular effects.

Reference Standard for Naftopidil Impurity or Metabolite Identification

Given its structural relationship to naftopidil, this compound may arise as a synthetic impurity or metabolic product in naftopidil manufacturing. Procurement as a characterized reference standard supports ANDA/DMF analytical method development, impurity profiling, and stability studies [1].

Antioxidant-Adjunct Pharmacophore Screening

The preliminary observation of antioxidant activity in the piperazinopropiophenone class [1] warrants further evaluation of this specific compound in oxidative stress models (e.g., DPPH, FRAP, or cellular ROS assays) to quantify its radical-scavenging capacity relative to established antioxidants.

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